3,6-Diphenylfuro[3,2-b]furan-2,5-dione
CAS No.: 6273-79-6
VCID: VC21336011
Molecular Formula: C18H10O4
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.
![3,6-Diphenylfuro[3,2-b]furan-2,5-dione - 6273-79-6](/images/no_structure.jpg)
Description |
3,6-Diphenylfuro[3,2-b]furan-2,5-dione is a complex organic compound with a molecular formula of C18H10O4 and a molecular weight of 290.27 g/mol . This compound belongs to the class of furan derivatives, specifically a fused ring system known as furo[3,2-b]furan, which is further substituted with phenyl groups at positions 3 and 6. The compound is also known as pulvinic dilactone, pulvic anhydride, or pulvic di-γ-lactone, although these names are more commonly associated with its structural analogs . Synthesis and PreparationThe synthesis of 3,6-diphenylfuro[3,2-b]furan-2,5-dione typically involves complex organic reactions, often starting from simpler furan derivatives or other precursors. While specific synthesis methods for this compound are not widely detailed in the literature, similar compounds are often prepared through multi-step reactions involving cyclization and substitution reactions . Physical and Chemical Characteristics3,6-Diphenylfuro[3,2-b]furan-2,5-dione exhibits a high melting point, indicative of its complex ring structure and the presence of phenyl groups, which contribute to its stability and rigidity. The compound's density is reported as 1.42 g/cm³, which is typical for organic compounds with such a structure .
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CAS No. | 6273-79-6 | ||||||||
Product Name | 3,6-Diphenylfuro[3,2-b]furan-2,5-dione | ||||||||
Molecular Formula | C18H10O4 | ||||||||
Molecular Weight | 290.3 g/mol | ||||||||
IUPAC Name | 3,6-diphenylfuro[3,2-b]furan-2,5-dione | ||||||||
Standard InChI | InChI=1S/C18H10O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h1-10H | ||||||||
Standard InChIKey | KQTXUHHOWJUFOZ-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O | ||||||||
Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O | ||||||||
PubChem Compound | 72617 | ||||||||
Last Modified | Feb 18 2024 |
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